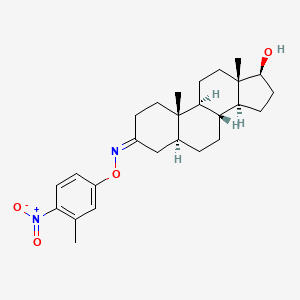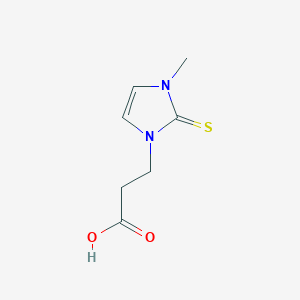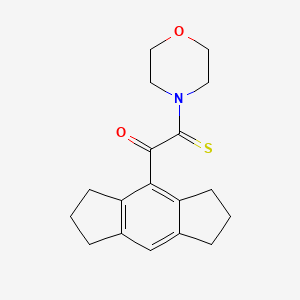
Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)- is a complex organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring attached to a hexahydro-S-indacenyl group through a thioxoethyl linkage. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)- typically involves the reaction of 1,2,3,5,6,7-hexahydro-S-indacene with morpholine-4-sulfonamide under specific conditions. One common method involves the use of 4-isocyanato-1,2,3,5,6,7-hexahydro-S-indacene, which reacts with morpholine-4-sulfonamide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and HPLC.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents like DMSO or acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)- involves its interaction with specific molecular targets. For instance, it has been identified as a potent and selective inhibitor of the NLRP3 inflammasome, a protein complex involved in the inflammatory response . The compound binds to the NLRP3 protein, preventing its activation and subsequent inflammatory signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((1,2,3,5,6,7-Hexahydro-S-indacen-4-yl)carbamoyl)-4-hydroxy-4-methyl-4-morpholine: This compound shares a similar core structure but differs in the functional groups attached to the morpholine ring.
Uniqueness
Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)- is unique due to its specific thioxoethyl linkage, which imparts distinct chemical and biological properties. Its ability to inhibit the NLRP3 inflammasome selectively makes it a valuable compound in medicinal chemistry.
Propriétés
Numéro CAS |
65935-72-0 |
|---|---|
Formule moléculaire |
C18H21NO2S |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-morpholin-4-yl-2-sulfanylideneethanone |
InChI |
InChI=1S/C18H21NO2S/c20-17(18(22)19-7-9-21-10-8-19)16-14-5-1-3-12(14)11-13-4-2-6-15(13)16/h11H,1-10H2 |
Clé InChI |
SZKUGAZCYYUKFQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=C(CCC3)C(=C2C1)C(=O)C(=S)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate](/img/structure/B14489644.png)
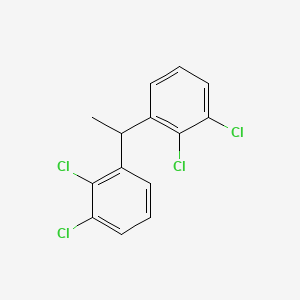

![1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14489653.png)
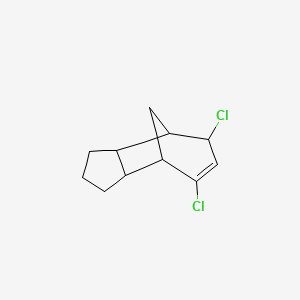
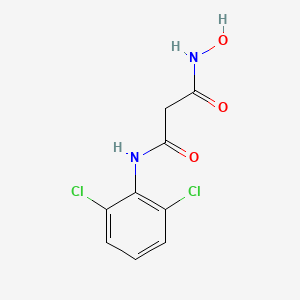

![3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate](/img/structure/B14489688.png)
